Cas no 62014-87-3 (Helichrysetin)

Helichrysetin 化学的及び物理的性質
名前と識別子
-
- 2-Propen-1-one, 1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)-
- Helichrysetin
- (2E)-1-(2,4-Dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)-2-prop en-1-one
- 1-(2,4-DIHYDROXY-6-METHOXY-PHENYL)-3-(4-HYDROXY-PHENYL)-PROPENONE
- 4',6'-dihydroxy-2',4-dimethoxychalcone
- 6'-O-methylisosalipurpol
- 4,2',4'-Trihydroxy-6'-methoxychalcone
- (E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
- (2E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
- 1-(2,4-Dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one
- SCHEMBL2126372
- HY-N4058
- MFCD12546716
- UNII-MJ0KMG7AW4
- 62014-87-3
- AKOS032948840
- MJ0KMG7AW4
- CHEBI:178332
- (2E)-1-(2,4-DIHYDROXY-6-METHOXYPHENYL)-3-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE
- 2-Propen-1-one, 1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)-, (2E)-
- DTXSID001317482
- CS-0024563
- (E)-1-(2,4-dihydroxy-6-methoxy-phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
- MS-24082
- helichysetin
- LMPK12120300
- CHEMBL507998
- [ "" ]
- 2',4,4'-Trihydroxy 6'-methoxychalcone
- G13798
- GLXC-10739
- DA-74078
-
- MDL: MFCD12546716
- インチ: InChI=1S/C16H14O5/c1-21-15-9-12(18)8-14(20)16(15)13(19)7-4-10-2-5-11(17)6-3-10/h2-9,17-18,20H,1H3/b7-4+
- InChIKey: OWGUBYRKZATRIT-QPJJXVBHSA-N
- ほほえんだ: COC1=CC(=CC(=C1C(=O)/C=C/C2=CC=C(C=C2)O)O)O
計算された属性
- せいみつぶんしりょう: 286.08400
- どういたいしつりょう: 286.08412354 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 373
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 286.28
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 87Ų
じっけんとくせい
- 色と性状: Orange powder
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 532.0±50.0 °C at 760 mmHg
- フラッシュポイント: 201.0±23.6 °C
- PSA: 86.99000
- LogP: 2.70810
- じょうきあつ: 0.0±1.5 mmHg at 25°C
Helichrysetin セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Helichrysetin 税関データ
- 税関コード:2914509090
- 税関データ:
中国税関コード:
2914509090概要:
2914509090は他の酸素含有基を含むケトンである。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
HS:2914509090その他の酸素機能を有するケトン付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:5.5% General tariff:30.0%
Helichrysetin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN1727-5mg |
Helichrysetin |
62014-87-3 | 96.32% | 5mg |
¥ 2570 | 2024-07-20 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL85749-10MG |
Helichrysetin |
62014-87-3 | 10mg |
¥4449.94 | 2025-01-16 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1727-1 mg |
Helichrysetin |
62014-87-3 | 96.32% | 1mg |
¥1237.00 | 2022-04-26 | |
MedChemExpress | HY-N4058-5mg |
Helichrysetin |
62014-87-3 | 99.92% | 5mg |
¥3100 | 2024-05-24 | |
TargetMol Chemicals | TN1727-1mg |
Helichrysetin |
62014-87-3 | 96.32% | 1mg |
¥ 1190 | 2024-07-20 | |
MedChemExpress | HY-N4058-1mg |
Helichrysetin |
62014-87-3 | 99.92% | 1mg |
¥1485 | 2024-05-24 | |
TargetMol Chemicals | TN1727-10 mg |
Helichrysetin |
62014-87-3 | 96.32% | 10mg |
¥ 5,197 | 2023-07-11 | |
A2B Chem LLC | AG74825-50mg |
helichrysetin |
62014-87-3 | 99% By HPLC | 50mg |
$3283.00 | 2024-04-19 | |
Aaron | AR00EHJP-1mg |
Helichrysetin |
62014-87-3 | 98% | 1mg |
$75.00 | 2025-02-11 | |
TargetMol Chemicals | TN1727-50mg |
Helichrysetin |
62014-87-3 | 96.32% | 50mg |
¥ 8120 | 2024-07-20 |
Helichrysetin 関連文献
-
Saleta Vazquez-Rodriguez,Roberto Figueroa-Guí?ez,Maria Jo?o Matos,Lourdes Santana,Eugenio Uriarte,Michel Lapier,Juan Diego Maya,Claudio Olea-Azar Med. Chem. Commun. 2013 4 993
-
Gloria Mazzone,Naim Malaj,Annia Galano,Nino Russo,Marirosa Toscano RSC Adv. 2015 5 565
-
Rudra Chakravarti,Rajveer Singh,Arijit Ghosh,Dhritiman Dey,Priyanka Sharma,Ravichandiran Velayutham,Syamal Roy,Dipanjan Ghosh RSC Adv. 2021 11 16711
-
Xiao-Ni Ma,Chun-Lan Xie,Zi Miao,Quan Yang,Xian-Wen Yang RSC Adv. 2017 7 14114
-
5. South African plant extractives. Part III. Helichrysin, a new chalcone glucoside from a Helichrysum speciesWinifred G. Wright J. Chem. Soc. Perkin Trans. 1 1976 1819
-
Gehad Abdel Wahab,Walaa S. Aboelmaaty,Mohamed Farid Lahloub,Amal Sallam RSC Adv. 2022 12 18412
-
Nigel C. Veitch,Renée J. Grayer Nat. Prod. Rep. 2008 25 555
関連分類
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Linear 1,3-diarylpropanoids 2'-Hydroxychalcones
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Linear 1,3-diarylpropanoids Chalcones and dihydrochalcones 2'-Hydroxychalcones
- Chalcones
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
Helichrysetinに関する追加情報
Helichrysetin (CAS No. 62014-87-3): A Comprehensive Overview
Helichrysetin, also known as chrysin-7-glucoside, is a naturally occurring flavonoid glycoside that has garnered significant attention in the scientific community due to its diverse biological activities and potential therapeutic applications. With the chemical structure of 5,7-dihydroxyflavone-7-O-β-D-glucopyranoside, Helichrysetin is primarily found in various plants, including Helichrysum italicum and Satureja thymbra. This compound has been extensively studied for its antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the development of novel pharmaceuticals and nutraceuticals.
The chemical structure of Helichrysetin (CAS No. 62014-87-3) is characterized by a flavone backbone with a glucosyl moiety attached to the 7-hydroxy group. This unique structure contributes to its stability and bioavailability, which are crucial factors for its therapeutic potential. Recent studies have highlighted the importance of Helichrysetin in various biological processes, including its role in modulating cellular signaling pathways and its ability to scavenge free radicals.
One of the most notable properties of Helichrysetin is its potent antioxidant activity. Research has shown that Helichrysetin can effectively neutralize reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cellular components such as DNA, proteins, and lipids. This antioxidant effect has been linked to its ability to upregulate the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), thereby enhancing the cell's defense mechanisms against oxidative stress.
In addition to its antioxidant properties, Helichrysetin has been found to possess significant anti-inflammatory effects. Inflammatory responses are often associated with various chronic diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Studies have demonstrated that Helichrysetin can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by modulating the activation of nuclear factor-kappa B (NF-κB) signaling pathways. This anti-inflammatory activity makes Helichrysetin a potential therapeutic agent for managing inflammatory conditions.
Another area of interest in the research on Helichrysetin is its neuroprotective effects. Neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, are characterized by the progressive loss of neuronal function and death. Preclinical studies have shown that Helichrysetin can protect neurons from oxidative stress-induced damage by enhancing mitochondrial function and reducing the accumulation of amyloid-beta plaques. These findings suggest that Helichrysetin may have therapeutic potential in the treatment of neurodegenerative disorders.
The pharmacokinetic properties of Helichrysetin have also been investigated to understand its bioavailability and metabolism. Studies have shown that Helichrysetin has moderate oral bioavailability and is rapidly absorbed in the gastrointestinal tract. Once absorbed, it undergoes extensive metabolism by hepatic enzymes, primarily through glucuronidation and sulfation reactions. The metabolites are then excreted via urine and feces. Understanding these pharmacokinetic parameters is essential for optimizing the dosing regimens and formulations of Helichrysetin-based therapeutics.
Recent advancements in analytical techniques have enabled researchers to better characterize the molecular mechanisms underlying the biological activities of Helichrysetin. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has been widely used to quantify Helichrysetin in biological samples and to identify its metabolites. These techniques have also facilitated the discovery of new derivatives and analogs of Helichrysetin, which may exhibit enhanced biological activities or improved pharmacological profiles.
The potential applications of Helichrysetin extend beyond its use as a therapeutic agent. Due to its natural origin and safety profile, Helichrysetin is also being explored for use in functional foods and dietary supplements. Its antioxidant properties make it a valuable ingredient in formulations designed to support overall health and well-being. Additionally, Helichrysetin has shown promise in cosmetic applications, where it can help protect skin cells from environmental stressors and promote skin health.
In conclusion, Helichrysetin (CAS No. 62014-87-3) is a multifaceted compound with a wide range of biological activities that hold significant promise for various therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, further solidifying its position as a valuable compound in the fields of chemistry, biology, and medicine.
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